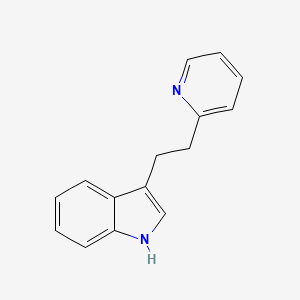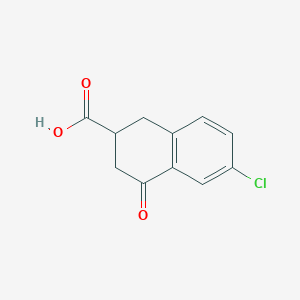![molecular formula C20H21N3O5S B3245164 (5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;hydrogen sulfate CAS No. 16650-83-2](/img/structure/B3245164.png)
(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;hydrogen sulfate
概要
説明
(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;hydrogen sulfate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzo[a]phenoxazines, which are known for their vibrant colors and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;hydrogen sulfate typically involves multi-step organic reactions. One common method includes the condensation of 5-aminobenzo[a]phenoxazine with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a suitable acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The amino group at the 5-position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzo[a]phenoxazines, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Acts as a fluorescent probe for imaging and tracking biological processes.
Medicine: Investigated for its potential antifungal and antibacterial properties.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism by which (5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;hydrogen sulfate exerts its effects involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process in microorganisms, which accounts for its antifungal and antibacterial activities. Additionally, its fluorescent properties allow it to be used as a probe in various imaging techniques, where it binds to specific cellular components and emits fluorescence upon excitation.
類似化合物との比較
Similar Compounds
Nile Blue: Another benzo[a]phenoxazine derivative known for its use as a dye and fluorescent probe.
Methylene Blue: A phenothiazine derivative with similar applications in medicine and biology.
Acridine Orange: A compound used for staining nucleic acids in biological research.
Uniqueness
(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;hydrogen sulfate is unique due to its specific structural features, such as the amino group at the 5-position and the diethylamino group at the 9-position. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
特性
IUPAC Name |
(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;hydrogen sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O.H2O4S/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;1-5(2,3)4/h5-12,21H,3-4H2,1-2H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSXHOFWIJVSDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.OS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate](/img/structure/B3245082.png)




![8-({[(Tert-butoxy)carbonyl]amino}methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B3245110.png)


![(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B3245123.png)

![[2-(4-Methoxyphenoxy)phenyl]amine hydrochloride](/img/structure/B3245128.png)


![7'-Bromospiro[fluorene-9,5'-indeno[1,2-b]pyridine]](/img/structure/B3245171.png)
